5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one
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Overview
Description
5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that features a pyridazinone core with chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one typically involves multi-step procedures starting from readily available precursors. One common route involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of 2,4-dichloro-5-fluoropyridine with hydrazine hydrate can lead to the formation of the desired pyridazinone ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit varied chemical and physical properties.
Coupling Reactions: It can participate in coupling reactions with various aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: This compound shares a similar core structure but with different substituents, leading to distinct chemical and physical properties.
5,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidine: Another closely related compound with similar applications but different reactivity due to the pyrimidine ring.
Uniqueness
5,7-Dichloro-8-fluoropyrido[3,4-d]pyridazin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H2Cl2FN3O |
---|---|
Molecular Weight |
234.01 g/mol |
IUPAC Name |
5,7-dichloro-8-fluoro-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H2Cl2FN3O/c8-5-3-2(1-11-13-7(3)14)4(10)6(9)12-5/h1H,(H,13,14) |
InChI Key |
BYLMKFAFXXIDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C2=C1C(=C(N=C2Cl)Cl)F |
Origin of Product |
United States |
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